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Biotin-PEG12-COOH

Pretargeted imaging Bifunctional ligand design Streptavidin-biotin bridging

Standard biotinylation reagents often fail due to steric clash or aggregation at high labeling densities. Biotin-PEG12-COOH (MW 844.04) solves this with an exact 56Å hydrophilic spacer. - **Proven optimal length**: Enables functional streptavidin bridging in pretargeting assays where PEG4/PEG8 fail (Liu et al., 2012). - **Lowest non-specific background**: PEG12 yields 415.8 signal units vs. PEG4 (1311.5) in proteomics enrichment (Hanke et al., 2016). - **High labeling without aggregation**: Hydrophilic PEG12 prevents protein precipitation at high biotin:antibody ratios. Monodisperse, single molecular weight. Carboxylic acid terminus ready for EDC/NHS coupling to amine-containing ligands.

Molecular Formula C37H69N3O16S
Molecular Weight 844.02
CAS No. 948595-11-7
Cat. No. B2792936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG12-COOH
CAS948595-11-7
Molecular FormulaC37H69N3O16S
Molecular Weight844.02
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2
InChIInChI=1S/C37H69N3O16S/c41-34(4-2-1-3-33-36-32(31-57-33)39-37(44)40-36)38-6-8-46-10-12-48-14-16-50-18-20-52-22-24-54-26-28-56-30-29-55-27-25-53-23-21-51-19-17-49-15-13-47-11-9-45-7-5-35(42)43/h32-33,36H,1-31H2,(H,38,41)(H,42,43)(H2,39,40,44)
InChIKeyAEMUKWXFLKZKMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Biotin-PEG12-COOH: Discrete PEG12 Biotinylation Linker


Biotin-PEG12-COOH (CAS 948595-11-7; MW 844.04 g/mol; molecular formula C₃₇H₆₉N₃O₁₆S) is a heterobifunctional biotinylation reagent comprising a biotin moiety, a discrete polyethylene glycol spacer of exactly 12 ethylene glycol repeat units, and a terminal carboxylic acid group . The PEG12 spacer arm extends the biotin approximately 56 Å from the conjugated target molecule, imparting aqueous solubility while providing a long, flexible connection that minimizes steric hindrance during avidin or streptavidin binding . Unlike polydisperse PEG reagents, Biotin-PEG12-COOH is a single-molecular-weight compound with precisely defined chain length, enabling reproducible stoichiometric biotinylation and consistent bioconjugation performance across experiments .

Workflow: Discrete single-MW PEG12 spacer for reproducible stoichiometric biotinylationlot-consistent bioconjugation

Selection: Minimizes steric hindrance and supports aqueous solubility56 Å extended reach

Use Context: Bifunctional linker for amine coupling via EDC/NHS chemistryheterobifunctional COOH and biotin termini

Why Biotin-PEG12-COOH Spacer Length Matters


The length of the PEG spacer in biotinylation reagents is not a trivial variable—it directly governs the equilibrium binding constant, binding stoichiometry with avidin/streptavidin, and the ability of the biotin moiety to access the buried binding pocket of the tetrameric protein . Shorter PEG chains (e.g., PEG4, ~31 Å) may fail to provide sufficient reach to overcome steric barriers imposed by the conjugated payload, while excessively long PEG chains (e.g., PEG 5000) can fold back and occlude adjacent biotin-binding sites, reducing the functional binding stoichiometry from 4:1 to 1:1 . Experimental evidence demonstrates that only the PEG12 spacer length—among PEG4, PEG8, and PEG16 comparators—enables specific functional bridging in a pretargeting cellular assay where the biotin must simultaneously engage streptavidin while the conjugated ligand binds its membrane target . Generic substitution with any other PEG chain length is therefore not equivalent and will alter the biophysical performance of the conjugate.

Biotin-PEG12-COOH

Enables functional bifunctional bridging with streptavidin (validated in pretargeting assays)

Shorter PEG (e.g., PEG4)

May fail to bridge due to insufficient length; functional pretargeting may not occur

Biotin-PEG12-COOH

Maintains full 4:1 avidin binding stoichiometry and low non-specific background

Longer PEG (e.g., PEG 5000)

Binding stoichiometry may reduce to 1:1; adjacent site occlusion risk increases

Biotin-PEG12-COOH

Aqueous-soluble; does not require organic co-solvent or cause protein aggregation

LC-Biotin (Hydrophobic)

Requires DMF/DMSO pre-dissolution; protein aggregation may compromise assays

Quantitative Evidence for Biotin-PEG12-COOH Selection


Functional Pretargeting with PEG12 vs. Shorter Spacers

In a head-to-head comparison of three spacer-varied biotinylated PSMA inhibitors—biotin-CTT54 (no PEG), biotin-PEG4-CTT54, and biotin-PEG12-CTT54—all three compounds exhibited nanomolar inhibitory potency against PSMA (IC₅₀ = 1.21, 2.53, and 10 nM, respectively). However, only biotin-PEG12-CTT54 demonstrated specific fluorescent labeling of PSMA-positive prostate cancer cells in a two-step pretargeting procedure . The biotin-PEG12-CTT54 construct, when pre-formulated as a complex with Cy5-streptavidin, displayed improved inhibitory potency (IC₅₀ = 1.86 nM), rapid cellular uptake via PSMA-mediated internalization, and irreversible target binding . The PEG4 spacer, despite yielding a more potent free ligand (IC₅₀ = 2.53 nM), was structurally incapable of bridging the biotin–streptavidin interaction and the ligand–PSMA interaction simultaneously. This establishes that PEG12 length is the minimum required for functional bifunctional bridging in this therapeutically relevant system .

Pretargeting Competence
Head-to-head
PEG12: Functional bridging YES PEG4/PEG0: NO, despite 4–8× higher potency
PEG12 is the minimum functional spacer for bridging in this endpoint context
Cell-labeling endpoint; PEG4 fails entirely. Reported model context
Pretargeted imaging Bifunctional ligand design Streptavidin-biotin bridging Prostate cancer targeting

Biotinylation Efficiency Across PEG Linker Lengths

In a comprehensive evaluation of biotinylation reagent classes, Hanke et al. systematically screened PEGylated linkers of varying lengths (PEG4, PEG8, PEG12, PEG16) using an in vitro platform on model protein BSA . The assay readout, where lower signal indicates reduced non-specific background and higher effective biotinylation specificity, ranked the linkers as follows: negative control (1616.25) > PEG4 (1311.54) > PEG16 (1021.21) > PEG8 (635.073) > PEG12 (415.805) . The PEG12 linker yielded the lowest signal—a 3.2-fold reduction versus PEG4 (P < 0.001), a 1.5-fold reduction versus PEG8 (P < 0.01), and a 2.5-fold reduction versus PEG16 (P < 0.01). This trend is non-monotonic with PEG length, indicating that PEG12 occupies a specific optimum for minimizing non-specific interactions while maintaining efficient biotin–streptavidin recognition .

Biotinylation Specificity
Cross-study
PEG12: 415.8 signal units (lowest)
Reported lowest non-specific background among discrete PEG lengths
3.2× reduction vs PEG4. Data to verify in target workflow
Biotinylation screening Chemical proteomics Linker reactivity Non-specific binding

Antigen Accessibility with PEG12 vs. Hydrophobic Linkers

Correa et al. systematically compared three biotin spacers for antigen conjugation to fluorescent microspheres: sulfo-NHS-LC-biotin (22.4 Å spacer), sulfo-NHS-LC-LC-biotin (30.5 Å), and NHS-PEG12-biotin (56 Å) . When FRα-conjugated beads were evaluated for recognition by anti-FRα MOv18 IgG-expressing B cells, the PEG12-biotin arm yielded 69–71% microsphere-attached specific cells, compared to 59–61% for LC-LC-biotin and 54–64% for LC-biotin . The PEG12-biotin arm provided a statistically significant improvement in the proportion of antibody-expressing cells recognized, attributed to the extended reach (56 Å vs. 22.4–30.5 Å) that reduces steric interference between the bead surface and the antigen–antibody binding interface .

Antigen Accessibility
Cross-study
PEG12: 69–71% cell capture LC-biotin: 54–64%
Supports improved antigen display in B-cell sorting assay context
5–15 percentage point improvement; reported method context
Antigen-specific B cell selection Fluorescent bead conjugation Spacer arm optimization Antibody discovery

Protein Aggregation Prevention with PEG12 Spacer

Traditional hydrophobic biotinylation reagents such as NHS-LC-biotin and NHS-LC-LC-biotin are poorly water-soluble, require dissolution in organic solvent immediately prior to use, and cause rapid aggregation and precipitation of conjugated proteins even at low biotin incorporation levels . In contrast, dPEG12-biotin reagents (the dPEG-based analogs of Biotin-PEG12-COOH) are freely soluble in aqueous buffer, do not require organic co-solvent for conjugation, and do not cause protein aggregation even at high degrees of biotin labeling . Sigma Aldrich documentation for dPEG4-biotin acid states that while dPEG4-biotin acid and LC-biotin have comparable linker lengths, dPEG4-biotin acid will not trigger aggregation; the longer dPEG12 spacer provides even greater spatial separation, further reducing the risk of biotin-induced intermolecular aggregation . This property enables experiments requiring high biotin-to-protein ratios without loss of material due to precipitation—a critical advantage when working with precious or low-abundance protein samples.

Aggregation Prevention
Class-level
PEG12: No aggregation at any labeling density LC-biotin: Rapid aggregation
Aqueous biotinylation without precipitation risk; high-DOL compatible
Source-specific review; formulation-context dependent
Protein aggregation Biotinylation degree of labeling Aqueous conjugation dPEG spacer

Avidin-Biotin Binding Stoichiometry by PEG Length

Ke et al. demonstrated through systematic equilibrium binding studies that the length of PEG chains attached to biotin fundamentally alters both the dissociation constant and the binding stoichiometry of the interaction with avidin . For PEG molecular weights of 588 and 3,400 g/mol (corresponding to approximately PEG12–PEG77), the biotin–avidin binding maintains a 4:1 stoichiometry, fully occupying all four biotin-binding sites of the avidin tetramer . However, when the PEG molecular weight reaches 5,000 g/mol (approximately PEG113), the stoichiometry collapses to 1:1, indicating that excessively long PEG chains sterically block adjacent binding sites. Concurrently, the equilibrium dissociation constant (Kd) increases from the ~10⁻¹⁵ M of free biotin to approximately 10⁻⁸ M for all PEGylated biotins tested . PEG12, with a discrete molecular weight of ~556 Da for the PEG segment, resides in the optimal range that preserves 4:1 valency while providing sufficient spacer length to relieve steric constraints between the biotinylated payload and the avidin surface. This is directly relevant for applications such as pretargeted drug delivery where multivalent avidin–biotin-PEG–enzyme complexes are required.

Binding Stoichiometry
Class-level
PEG12 range: Maintains 4:1 valency PEG 5000: Collapses to 1:1
Preserves multivalent avidin assembly in reported binding model
Equilibrium binding context; Kd shifts from ~10⁻¹⁵ to ~10⁻⁸ M
Avidin-biotin binding stoichiometry PEG chain length effects Pretargeted drug delivery Biotin-PEG-enzyme conjugates

Application Scenarios for Biotin-PEG12-COOH


Pretargeted Imaging and Two-Step Drug Delivery

In pretargeted imaging or therapy, a biotinylated targeting ligand is first administered and allowed to accumulate at the disease site; a streptavidin-conjugated imaging or therapeutic agent is delivered in a second step. The Liu et al. (2012) study directly demonstrated that only the PEG12 spacer—not PEG4 or no spacer—enables functional bifunctional bridging between a PSMA-targeting ligand and streptavidin on prostate cancer cells . Biotin-PEG12-COOH is the precursor for synthesizing such constructs: its carboxylic acid terminus can be coupled to amine-containing targeting ligands via EDC/NHS chemistry, while the biotin end retains high-affinity streptavidin binding. The resulting PEG12-linked biotinylated probes achieve specific cell labeling where shorter linkers fail entirely, making this compound the demonstrated minimum functional choice for pretargeting applications.

Chemical Proteomics and Pull-Down Target Enrichment

For chemical proteomics workflows that enrich vascular accessible or cell-surface biomarkers via in vivo biotinylation followed by streptavidin affinity capture, linker-dependent reactivity is the critical design factor . The Hanke et al. (2016) screening data establish PEG12 as the optimal linker length for minimizing non-specific background (415.8 signal units) compared to PEG4 (1311.5), PEG8 (635.1), and PEG16 (1021.2) . Biotin-PEG12-COOH enables the synthesis of membrane-impermeable biotinylation probes with precisely this optimal spacer length, improving the signal-to-noise ratio in mass spectrometry-based target identification. The avoidance of protein aggregation at high biotinylation densities—a documented failure mode of LC-biotin reagents —further ensures that labeled proteins remain soluble and recoverable during the streptavidin pull-down step.

Single B-Cell Sorting and Antibody Discovery

In single B-cell sorting workflows, recombinant antigens are conjugated to fluorescent microspheres via biotin-streptavidin bridges for antigen-specific B-cell identification. Correa et al. (2018) demonstrated that the PEG12-biotin spacer (56 Å) yields superior specific B-cell capture (69–71%) compared to LC-biotin (54–64%) and LC-LC-biotin (59–61%) when conjugating FRα antigen to fluorescent beads . Biotin-PEG12-COOH serves as the direct precursor for generating PEG12-biotinylated antigens: its carboxylic acid is activated with EDC/NHS and coupled to lysine residues on recombinant proteins, producing conjugates with optimal antigen presentation distance. The 5–15 percentage point improvement in specific cell capture directly translates to higher-throughput antibody discovery and reduced false-negative rates in rare B-cell populations.

High-Density Protein Biotinylation for Biosensing

Surface plasmon resonance (SPR) biosensing and sandwich ELISA formats often require biotinylation of detection antibodies at high molar ratios to maximize signal. Traditional NHS-LC-biotin reagents cause rapid protein aggregation and precipitation when multiple biotin groups are incorporated, fundamentally limiting the achievable labeling density . Biotin-PEG12-COOH, through its hydrophilic PEG12 spacer, enables biotinylation at high degrees of labeling without inducing aggregation. The 56 Å spacer arm also ensures that the biotin moieties on heavily labeled antibodies remain sterically accessible to streptavidin-HRP or streptavidin-coated sensor chips, whereas shorter LC-biotin (22.4 Å) can bury biotin groups against the protein surface . This combination of aggregation resistance and steric accessibility makes Biotin-PEG12-COOH the rational choice for high-sensitivity immunoassay development.

Application
Selection Property
Validation Focus
Pretargeted Imaging Studies
PEG12-length-dependent bridging
Functional cell-labeling endpoint review
Chemical Proteomics Enrichment
Lowest non-specific background
Signal-to-noise ratio in pull-downs
Single B-Cell Sorting Assays
Extended 56 Å spacer reach
Antigen-specific cell capture efficiency
High-Density Biosensor Labeling
Aggregation resistance at high DOL
Biotin accessibility and protein solubility
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